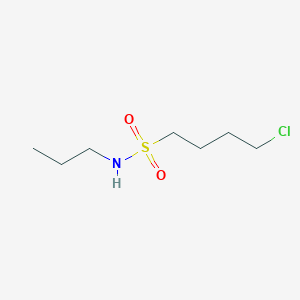
4-Chloro-N-propyl-1-butanesulfonamide
Cat. No. B8355737
M. Wt: 213.73 g/mol
InChI Key: NAUZCBOENUGCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07884114B2
Procedure details


This was prepared in an analogous manner to that disclosed for Intermediate 41, using n-propylamine (commercially available, for example, from Aldrich) instead of t-butylamine, and 4-chloro-1-butanesulfonyl chloride (prepared according to White, E. H.; Lim, H. M. J. Org. Chem. 52, 1987, 11, 2162-2166) instead of 3-chloropropane sulfonyl chloride. Yield 88%. LCMS RT=2.54 min, ES+ve m/z 214 (M+H)+.
[Compound]
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].C(N)(C)(C)C.[Cl:10][CH2:11][CH2:12][CH2:13][CH2:14][S:15](Cl)(=[O:17])=[O:16]>>[Cl:10][CH2:11][CH2:12][CH2:13][CH2:14][S:15]([NH:4][CH2:1][CH2:2][CH3:3])(=[O:17])=[O:16]
|
Inputs


Step One
[Compound]
|
Name
|
Intermediate 41
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCS(=O)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was prepared in an analogous manner to
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCCCCS(=O)(=O)NCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
